2-(Methylamino)benzonitrile
Description
Significance and Research Trajectories within Benzonitrile (B105546) Chemistry
Benzonitrile and its derivatives are fundamental components in the landscape of organic chemistry. The global benzonitrile market is experiencing steady growth, largely driven by its indispensable role as a chemical intermediate in various industries. reportsanddata.com The unique electronic properties conferred by the aromatic ring and the nitrile group (−C≡N) make these compounds highly valuable. chemrxiv.orgacs.org The nitrile group can participate in various chemical transformations, while the benzene (B151609) ring allows for substitutions, making benzonitriles versatile precursors for more complex molecules. chemrxiv.org
Recent research has been propelled by advancements in chemical synthesis and process optimization, which have improved the efficiency and yield of benzonitrile production. reportsanddata.com These technological strides make high-purity benzonitrile more accessible for specialized applications. reportsanddata.com A particularly exciting and novel research trajectory stems from the detection of benzonitrile in the Taurus Molecular Cloud-1 (TMC-1), a cold, dark interstellar cloud. pnas.orgresearchgate.net This discovery has highlighted the potential role of benzonitrile as a precursor to complex nitrogen-containing aromatic molecules of astrobiological interest and has spurred interdisciplinary research into its formation mechanisms in extraterrestrial environments. pnas.orgsmolecule.com
Interdisciplinary Relevance in Organic, Medicinal, and Materials Sciences
The structural attributes of 2-(methylamino)benzonitrile make it a compound of significant interest across multiple scientific domains. Its utility is not confined to a single field but extends to organic synthesis, medicinal chemistry, and materials science, where it serves primarily as a foundational building block. lookchem.commoldb.comcymitquimica.com
Organic Sciences
In the field of organic synthesis, this compound is valued as a versatile intermediate. lookchem.com Its structure, featuring both a nucleophilic secondary amine and an electrophilic nitrile on an aromatic ring, allows for a wide range of chemical reactions. It serves as a starting material or key intermediate in the construction of more elaborate organic compounds and specialty chemicals. lookchem.com The benzonitrile scaffold is central to numerous advanced synthetic methodologies, as detailed in the research findings below.
Table 2: Selected Research Findings on the Synthetic Utility of Benzonitrile Scaffolds
| Research Area | Description | Source(s) |
|---|---|---|
| Rhodium(III)-Catalyzed C-H Cyanation | Direct cyanation of aromatic C-H bonds using an N-Nitroso directing group to form 2-(alkylamino)benzonitriles. | lookchem.com |
| Cu(OAc)₂-Catalyzed N-N Bond Formation | A method for synthesizing 1H-indazoles, where benzonitrile derivatives can be precursor materials. | lookchem.com |
| Iron-Catalyzed Oxidative Coupling | One-pot synthesis of 4-quinolones involving the oxidative coupling of an alcohol and a methyl arene, showcasing the reactivity of related structures. | lookchem.com |
| Selective N-monomethylation | Continuous flow methods for the selective N-monomethylation of primary anilines using dimethyl carbonate, a reaction relevant to the synthesis of N-methylated anilines like this compound. | lookchem.com |
Medicinal Sciences
The benzonitrile moiety is a common feature in many biologically active molecules, and this compound serves as a crucial building block in the synthesis of pharmaceuticals. lookchem.comreportsanddata.com While this article does not detail specific therapeutic applications, the compound's relevance is evident from its use as a precursor in the development of new medicinal compounds. lookchem.com The core structure is a valuable starting point for creating libraries of compounds for drug discovery research. cymitquimica.com For instance, derivatives of the basic this compound structure are investigated for a range of potential biological activities, underscoring the importance of the parent compound as a foundational element in medicinal chemistry. smolecule.comsmolecule.comevitachem.com
Materials Sciences
In materials science, this compound and its related structures are used in the production of specialty chemicals, including dyes. lookchem.com The aromatic amine nature of the compound facilitates its use as a precursor in the synthesis of a variety of colorants. lookchem.com Furthermore, the electronic properties associated with the benzonitrile structure make its derivatives candidates for the development of advanced materials. smolecule.com Research in this area explores the use of such compounds in creating organic electronic materials, polymers, and other functional materials where specific electronic and optical properties are desired. smolecule.comchemscene.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBMGQAICRHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303472 | |
| Record name | 2-(Methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-40-3 | |
| Record name | 17583-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Methylamino Benzonitrile
Strategies for the Direct Synthesis of 2-(Methylamino)benzonitrile
The direct synthesis of this compound can be achieved through several modern chemical methodologies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.
Iron-Catalyzed Oxidative Coupling Approaches
Transition-metal catalysis is a powerful tool in organic synthesis. nih.gov While iron-catalyzed C–H bond functionalization is recognized for its efficiency and sustainability, specific applications for the direct synthesis of this compound are not prominently documented in the provided research. uni-muenchen.de Iron catalysts are often used in oxidative coupling reactions to construct various molecular frameworks, such as the tandem oxidative coupling and annulation of phenols and β-keto esters to form benzofurans. nih.gov
However, a closely related transition-metal-catalyzed method involves a rhodium(III) catalyst for the direct cyanation of an aromatic C-H bond to form 2-(alkylamino)benzonitriles. researchgate.net In this process, a removable N-nitroso group on the arylamine starting material acts as a directing group. researchgate.net The reaction utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source. researchgate.net This rhodium-catalyzed cyanation followed by in-situ denitrosation yielded this compound at 54%. researchgate.net This demonstrates the utility of transition-metal-catalyzed C-H activation for synthesizing this class of compounds, even though a specific iron-catalyzed variant for this exact transformation is less detailed. researchgate.net
Precursor-Based Synthetic Routes and Analogues
Precursor-based routes offer versatile strategies for synthesizing this compound and its analogues. A common approach involves the chemical modification of a pre-existing benzonitrile (B105546) structure. For instance, the synthesis of 4-Amino-2-methylbenzonitrile can be achieved by the nitration of 2-methylbenzonitrile, followed by the reduction of the resulting nitro group to an amino group.
Another powerful precursor-based method is reductive amination. This is demonstrated in the synthesis of the analogue 2-(2-(methylamino)propan-2-yl)benzonitrile, where a ketone precursor is reacted with methylamine (B109427) under reductive conditions, using agents like sodium borohydride, to form the final methylamino derivative. Similarly, a Mannich reaction involving an acetylbenzonitrile precursor, paraformaldehyde, and methylamine can generate a β-amino ketone, which is then reduced to the target amine. These methods highlight the importance of functional group interconversion on a benzonitrile scaffold to achieve the desired product.
Functionalization and Derivatization Approaches
The chemical reactivity of this compound allows for various functionalization and derivatization reactions, enabling the synthesis of a wide range of substituted analogues for various research applications.
Halogenation Reactions and Halogenated Derivatives Synthesis
The aromatic ring of this compound and its precursors can be halogenated to produce a variety of derivatives. A direct method involves the bromination of this compound with bromine in a solvent such as acetic acid to produce 4-Bromo-2-(methylamino)benzonitrile. smolecule.com This derivative is noted for the unique combination of a bromine atom and a methylamino group on the benzonitrile ring. smolecule.com
Similarly, iodinated derivatives can be synthesized. For example, 3-Iodo-4-(methylamino)benzonitrile is prepared by treating the precursor 4-(methylamino)benzonitrile (B1588828) with iodine in the presence of an oxidizing agent. evitachem.com
The synthesis of fluoro-substituted analogues often starts with a fluorinated precursor. 2-Fluoro-4-(methylamino)benzonitrile can be synthesized from 2-fluorobenzonitrile (B118710) through a sequence of nitration, reduction of the nitro group to an amine, and subsequent methylation of the amine. smolecule.com The presence of a fluorine atom can significantly influence the compound's electronic properties and reactivity. cymitquimica.com
Table 2: Examples of Halogenated Derivatives of this compound
| Compound Name | Halogen | Position(s) | Synthetic Approach | Reference |
|---|---|---|---|---|
| 4-Bromo-2-(methylamino)benzonitrile | Bromine | 4 | Direct bromination of this compound | smolecule.com |
| 3-Iodo-4-(methylamino)benzonitrile | Iodine | 3 | Iodination of 4-(methylamino)benzonitrile precursor | evitachem.com |
| 2-Fluoro-6-(methylamino)benzonitrile | Fluorine | 2 | Not detailed | cymitquimica.com |
| 2-Fluoro-4-(methylamino)benzonitrile | Fluorine | 2 | Nitration, reduction, and methylation of 2-fluorobenzonitrile | smolecule.com |
Amination and Alkylation of the Methylamino Group
The secondary amine of the methylamino group in this compound is a key site for further functionalization. vulcanchem.com This process, known as alkylation, involves introducing additional alkyl groups to the nitrogen atom. davuniversity.org The methylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts, a transformation that can enhance properties like water solubility. vulcanchem.com
Besides further alkylation, the methylamino group can undergo other reactions, such as acylation. It readily reacts with reagents like acetyl chloride to yield N-methylacetamide derivatives, demonstrating its nucleophilic character. vulcanchem.com These transformations highlight the utility of the methylamino group as a handle for introducing greater molecular complexity and tuning the properties of the benzonitrile scaffold. vulcanchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Nitrosobenzonitrile |
| Methylboronic Acid |
| Triethylphosphite |
| N-cyano-N-phenyl-p-methylbenzenesulfonamide |
| 4-Amino-2-methylbenzonitrile |
| 2-Methylbenzonitrile |
| 2-(2-(Methylamino)propan-2-yl)benzonitrile |
| 2-Acetylbenzonitrile |
| Paraformaldehyde |
| Methylamine |
| Sodium borohydride |
| 4-Bromo-2-(methylamino)benzonitrile |
| 3-Iodo-4-(methylamino)benzonitrile |
| 4-(Methylamino)benzonitrile |
| 2-Fluoro-6-(methylamino)benzonitrile |
| 2-Fluoro-4-(methylamino)benzonitrile |
| 2-Fluorobenzonitrile |
| 2-(Methylamino)-5-(trifluoromethyl)benzonitrile |
Modifications of the Nitrile Functionality
The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding its utility as a synthetic intermediate. Key transformations include hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid. Under basic conditions, such as using potassium hydroxide (B78521) in ethanol (B145695) followed by the addition of water, benzonitriles can be partially hydrolyzed to the corresponding benzamide (B126) in high yield. chemspider.com Complete hydrolysis to the carboxylic acid can also be achieved, often under acidic or more stringent basic conditions. vulcanchem.comevitachem.com This transformation is fundamental for converting the cyano group into other important oxygen-containing functional groups.
Reduction: The reduction of the nitrile functionality provides a direct route to primary amines. This can be accomplished using various reducing agents. Catalytic hydrogenation, for instance with hydrogen gas over a palladium-on-carbon (H₂/Pd-C) catalyst, is a common method for converting the nitrile to a primary benzylamine, specifically yielding 2-((methylamino)methyl)benzonitrile. vulcanchem.comsmolecule.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this transformation. This reaction is crucial for synthesizing derivatives where a methylene (B1212753) spacer is desired between the aromatic ring and the amino group.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, after being converted to a nitrile oxide. Benzonitrile oxides, generated in situ from the corresponding benzaldoxime, are 1,3-dipoles that react with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comacs.org The mechanism of these 1,3-dipolar cycloadditions is concerted and pericyclic. sphinxsai.com The regioselectivity of the reaction is governed by both steric and electronic factors, often analyzed using Frontier Molecular Orbital (FMO) theory to predict the outcome. mdpi.comicm.edu.pl This methodology allows for the construction of complex heterocyclic scaffolds from the benzonitrile core.
Table 1: Summary of Nitrile Group Transformations
| Reaction Type | Reagents & Conditions | Product Functional Group | Example Product from this compound |
|---|---|---|---|
| Partial Hydrolysis | KOH, Ethanol, H₂O, Reflux | Amide | 2-(Methylamino)benzamide |
| Full Hydrolysis | H⁺ or OH⁻ (harsher conditions) | Carboxylic Acid | 2-(Methylamino)benzoic acid |
| Reduction | H₂/Pd-C or LiAlH₄ | Primary Amine | 2-((Methylamino)methyl)benzonitrile |
Green Chemistry Considerations in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the context of this compound and related compounds, several strategies have been developed to create more sustainable synthetic routes.
One significant advancement is the use of environmentally benign reagents and catalysts. A transition-metal-free method for the synthesis of mono-N-methyl aromatic amines, including this compound, has been reported. acs.orgresearchgate.net This process involves the reaction of an aromatic nitroso compound with methylboronic acid, promoted by triethyl phosphite. acs.org The reaction proceeds efficiently without the need for heavy metal catalysts, strong bases, or harsh reductants, and its byproducts, such as boric acid, exhibit low toxicity. acs.orgresearchgate.net
The use of greener solvents and methylating agents is another key aspect. Dimethyl carbonate (DMC) has been employed as a green methylating agent for the selective N-monomethylation of anilines. lookchem.com This process can be performed under continuous flow conditions, which allows for safer operation at high temperatures and pressures, improving reaction efficiency and selectivity. lookchem.com
Furthermore, ionic liquids have been explored as recyclable agents that can serve multiple roles in the synthesis of benzonitriles. In one approach for synthesizing benzonitrile from benzaldehyde, an ionic liquid was used as a co-solvent, catalyst, and phase-separation agent. rsc.org This eliminated the need for metal salt catalysts and simplified the separation and recycling process, as the ionic liquid could be easily recovered and reused. rsc.org Adopting such principles, including the use of recyclable catalysts and solvents, is encouraged to enhance the sustainability of synthetic processes for benzonitrile derivatives. smolecule.comvulcanchem.com
Table 2: Green Chemistry Approaches in Benzonitrile Synthesis
| Green Strategy | Example Reagents/Conditions | Advantage | Reference |
|---|---|---|---|
| Metal-Free Catalysis | Methylboronic acid, P(OEt)₃ | Avoids toxic heavy metals, mild conditions | acs.orgresearchgate.net |
| Green Methylating Agent | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable | lookchem.com |
| Continuous Flow | Superheated solvents under pressure | Enhanced safety, efficiency, and selectivity | lookchem.com |
Mechanism-Based Synthetic Development
The development of novel and efficient synthetic routes often relies on a deep understanding of reaction mechanisms. By elucidating the pathways through which transformations occur, chemists can design more selective and effective methods.
A prominent example of mechanism-based development is the use of directing groups in C-H activation/functionalization reactions. Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds has been developed to form 2-(alkylamino)benzonitriles. lookchem.com This reaction utilizes an N-nitroso group, which is temporarily installed on the amine, as a directing group. The directing group coordinates to the metal catalyst, positioning it to selectively activate and functionalize the C-H bond at the ortho position of the benzene (B151609) ring. This mechanistic strategy allows for high regioselectivity that would be difficult to achieve through traditional electrophilic aromatic substitution.
The study of reaction mechanisms at a molecular level also informs synthetic design. For instance, the [3+2] cycloaddition reactions of benzonitrile N-oxides have been studied using Molecular Electron Density Theory (MEDT). icm.edu.pl Such theoretical studies help to understand and predict the regioselectivity and reactivity based on the electronic structure of the reactants and transition states. icm.edu.pl Understanding that these reactions proceed via a concerted mechanism, influenced by the frontier molecular orbitals (FMO) of the 1,3-dipole and the dipolarophile, allows chemists to select appropriate substrates to obtain the desired isomeric product. mdpi.com
Catalytic cycles are another area where mechanistic understanding drives synthetic innovation. The development of copper(II)-catalyzed reactions for forming aminals under mild, aqueous conditions was based on understanding the role of the metal in activating the substrates. rsc.org By comprehending how the catalyst facilitates the reaction, conditions can be optimized for efficiency and substrate scope. This principle of leveraging mechanistic insight is fundamental to creating advanced synthetic methodologies for a wide range of compounds, including precursors and derivatives of this compound.
Elucidation of Chemical Reactivity and Reaction Mechanisms Involving 2 Methylamino Benzonitrile
Mechanistic Investigations of Nitrile Group Reactivity
The nitrile group is a cornerstone of the reactivity of 2-(methylamino)benzonitrile, participating in a variety of transformations characterized by the electrophilicity of the carbon atom.
Nucleophilic Additions and Substitutions
The strongly polarized carbon-nitrogen triple bond of the nitrile group renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles. cardiff.ac.uk This fundamental property underpins several key reactions.
One of the most common transformations is the reduction to a primary amine, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). cardiff.ac.ukrsc.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, which forms an intermediate imine anion. cardiff.ac.uk This intermediate, stabilized by a Lewis acid-base interaction with the aluminum species, undergoes a second hydride addition. cardiff.ac.uk A subsequent aqueous workup protonates the resulting dianion to yield the primary amine, 2-(aminomethyl)benzonitrile. cardiff.ac.uk
Organometallic reagents, such as Grignard reagents (RMgX), are also potent nucleophiles that react with the nitrile carbon. nih.gov The reaction of this compound with a Grignard reagent, followed by hydrolysis, can produce ketones.
A notable reaction involves treating this compound with magnesium bis(diisopropylamide), a strong, non-nucleophilic base. This deprotonates the methylamino group. The resulting magnesium amide can then react with α,β-unsaturated carboxylic acid esters. This process involves a conjugate addition followed by a sequential enolate-nitrile coupling, where the enolate acts as an intramolecular nucleophile attacking the nitrile carbon to form 4-amino-1,2-dihydro-3-quinolinecarboxylates. acs.org
The nitrile group can also participate in intramolecular nucleophilic additions. In related 2-fluorobenzonitrile (B118710) systems, a base-promoted reaction can induce the intramolecular addition of an amino group to the cyano group, leading to the formation of heterocyclic structures. researchgate.net
Table 1: Nucleophilic Reactions at the Nitrile Group
| Reaction Type | Reagent(s) | Intermediate(s) | Final Product Type |
|---|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion, Dianion | Primary Amine |
| Ketone Synthesis | 1. Grignard Reagent (RMgX) 2. H₂O | Imine anion | Ketone |
Cyclotrimerization Processes and Inhibition Mechanisms
Nitriles, including this compound, can undergo cyclotrimerization to form symmetrically substituted 1,3,5-triazines. This process can be catalyzed by various means, often involving harsh conditions. acs.org
One proposed mechanism for acid-catalyzed cyclotrimerization involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures. acs.org This forms a highly reactive nitrilium salt intermediate. This intermediate then undergoes nucleophilic attack by two additional nitrile molecules. A subsequent cyclization and hydrolysis yield the 1,3,5-triazine (B166579) ring. Transition metals like cobalt, rhodium, and iron can also catalyze the [2+2+2] cycloaddition of nitriles with alkynes to produce substituted pyridines. rsc.orgjove.combibliotekanauki.pl
The cyclotrimerization process can be inhibited. For instance, the reaction of benzonitrile (B105546) with ((2-(dimethylamino)ethyl)methylamino)lithium prevents the formation of 2,4,6-triphenyl-1,3,5-triazine. mdpi.comacs.org The lithium amide adds to the nitrile to form an α-amino lithium imide, which aggregates into a stable, chelated tetrameric cubane (B1203433) structure. mdpi.comacs.org This stable complex effectively sequesters the nitrile, halting the cyclotrimerization sequence and providing insight into the stepwise nature of the mechanism. mdpi.com
Hydrolysis Pathways of the Nitrile Moiety
The nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. cardiff.ac.ukbeilstein-journals.org This transformation can be catalyzed by either acid or base. cardiff.ac.uknih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the hydrolysis mechanism begins with the protonation of the nitrile nitrogen. nih.gov This N-protonation significantly increases the electrophilicity of the nitrile carbon, facilitating a rate-limiting attack by a water molecule. nih.gov A series of proton transfers results in a tautomeric equilibrium that favors the more stable amide intermediate. nih.gov Under forcing conditions (e.g., heat), the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(methylamino)benzoic acid, and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. cardiff.ac.uk Protonation of the resulting intermediate by water yields a hydroxy imine, which rapidly tautomerizes to the amide. cardiff.ac.uk Similar to the acid-catalyzed pathway, the amide can then be further hydrolyzed by nucleophilic acyl substitution. A hydroxide ion attacks the amide carbonyl carbon, leading to the expulsion of an amide ion (NH₂⁻) as the leaving group and forming the carboxylate salt. cardiff.ac.uk Subsequent acidification yields the final carboxylic acid. For substituted benzonitriles, alkaline hydrolysis is typically the dominant pathway at a pH above 8. beilstein-journals.org
Aromatic Ring Functionalization Mechanisms
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the competing electronic effects of the methylamino and nitrile substituents. The methylamino group (-NHCH₃) is an activating, ortho-, para-director due to the lone pair on the nitrogen atom which can donate electron density into the ring via resonance. Conversely, the nitrile group (-C≡N) is a deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects.
In a typical EAS reaction, such as nitration (using HNO₃/H₂SO₄) or halogenation, the incoming electrophile will be directed to positions ortho or para to the strongly activating methylamino group. Therefore, substitution is expected to occur predominantly at the C4 (para) and C6 (ortho) positions. For example, the bromination of this compound yields the 4-bromo derivative. acs.org
Furthermore, functionalized derivatives of this compound can participate in cross-coupling reactions. For instance, a bromo-substituted derivative can undergo Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon bonds and creating more complex aromatic structures. acs.org
Reactivity of the Methylamino Group and its Derivatives
The methylamino group possesses a nucleophilic nitrogen atom and acidic N-H protons, leading to a distinct set of reactions.
The nitrogen lone pair allows the group to undergo acylation and alkylation. For example, it can react with acylating agents like acetyl chloride to form the corresponding N-methylacetamide derivative or with alkyl halides to yield quaternary ammonium salts.
The N-H proton can be abstracted by a sufficiently strong base. As mentioned previously, treatment with magnesium bis(diisopropylamide) generates a magnesium amide. acs.org This deprotonation transforms the normally nucleophilic amine into a powerful anionic intermediate capable of participating in various carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org The methylamino group can also be oxidized to form an imine. acs.org
Radical Cation Reactions and Formation Mechanisms
Amine radical cations are valuable reactive intermediates that can be generated from the corresponding amine by a one-electron oxidation process. This can be achieved through methods such as visible-light photoredox catalysis or electrochemical oxidation. For aminobenzonitriles, strong-field adiabatic ionization using near-infrared lasers can also be employed to prepare ground-state radical cations with minimal fragmentation, allowing for the study of their dynamics.
Once formed, the this compound radical cation has several potential reaction pathways. A dominant pathway for amine radical cations is deprotonation at the carbon alpha to the nitrogen atom, which produces a strongly reducing α-amino radical. This radical can then be intercepted by Michael acceptors or undergo a further one-electron oxidation to form a highly electrophilic iminium ion. An alternative, less common pathway is the cleavage of a C-C bond alpha to the nitrogen, generating a neutral carbon radical and an iminium ion.
Studies on the related benzonitrile radical cation have shown it can undergo sequential reactions with molecules like acetylene, leading to the formation of larger, covalently bonded polycyclic aromatic nitrogen heterocyclic (PANH) structures. Furthermore, theoretical and mass spectrometry studies have shown that the o-aminobenzonitrile radical cation can undergo a series of complex intramolecular rearrangements and interconversions with other C₇H₆N₂•⁺ isomers, ultimately leading to the elimination of HCN or HNC.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| 2-(Aminomethyl)benzonitrile |
| Grignard reagent |
| Magnesium bis(diisopropylamide) |
| 4-Amino-1,2-dihydro-3-quinolinecarboxylate |
| Triflic anhydride |
| Triflic acid |
| 1,3,5-Triazine |
| ((2-(Dimethylamino)ethyl)methylamino)lithium |
| 2,4,6-Triphenyl-1,3,5-triazine |
| α-Amino lithium imide |
| 2-(Methylamino)benzoic acid |
| 4-Bromo-2-(methylamino)benzonitrile |
| Acetyl chloride |
| N-methylacetamide |
| Acetylene |
| HCN (Hydrogen cyanide) |
Research on Substituted 2 Methylamino Benzonitrile Derivatives and Analogues
Structural Diversity and Design Principles for Novel Analogues
The design of novel analogues based on the 2-(methylamino)benzonitrile core often involves the strategic introduction of different functional groups to modulate the electronic and steric properties of the molecule. This allows for the fine-tuning of its reactivity and potential biological activity. For instance, the combination of electron-withdrawing groups like the cyano group and electron-donating groups such as amino and benzylamino substituents enables diverse chemical reactivity and interactions with biological targets.
Key design principles include:
Modulating Lipophilicity: The introduction of different substituents can alter the compound's solubility and ability to cross cell membranes. For example, replacing a benzylamino group with a piperazine (B1678402) moiety can enhance aqueous solubility.
Introducing Specific Interactions: Functional groups capable of hydrogen bonding, such as hydroxyl and amino groups, or those that can participate in π-π stacking, like aromatic rings, are often incorporated to enhance binding affinity to specific biological targets.
Varying Steric Bulk: The size and shape of substituents can influence how the molecule fits into a binding pocket or active site of an enzyme or receptor.
These principles guide the synthesis of a wide range of derivatives, including those with halogen, methoxy (B1213986), and amino substitutions, as well as more complex annulated and bridged systems.
Halogen-Substituted this compound Derivatives
Halogen substitution on the this compound ring is a common strategy to create derivatives with altered chemical and physical properties.
Bromo Derivatives: 4-Bromo-2-(methylamino)benzonitrile is a notable example, where the bromine atom and the methylamino group on the benzene (B151609) ring create a unique combination of properties. smolecule.com The bromine atom can be replaced by other nucleophiles in substitution reactions and can participate in coupling reactions. smolecule.com 3-Bromo-2-(methylamino)benzonitrile is another known derivative. nih.gov The synthesis of (R)-3-Bromo-4-(((4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)methyl)(methyl)amino)benzonitrile has also been reported. nih.gov
Fluoro and Chloro Derivatives: The presence of fluorine or chlorine atoms can significantly impact the electronic properties of the benzonitrile (B105546) ring. For example, in the context of quinazolinone derivatives derived from benzonitriles, fluorinated derivatives have shown high levels of inhibition against certain enzymes. brieflands.com Docking studies on 2-amino-6-arylsulfonylbenzonitrile derivatives have suggested that the presence of a chloro group at position 3 is a positive factor for anti-HIV activity. scholarsresearchlibrary.com
The synthesis of these halogenated derivatives often involves standard aromatic substitution reactions. For instance, copper-catalyzed reactions of substituted 2-bromo-benzonitriles with amidines or guanidine (B92328) can yield 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org
| Compound Name | Substitution | Key Research Finding | Reference |
|---|---|---|---|
| 4-Bromo-2-(methylamino)benzonitrile | Bromine at position 4 | The bromine atom and methylamino group provide unique properties for synthetic applications and biological investigations. smolecule.com | smolecule.com |
| 3-Bromo-2-(methylamino)benzonitrile | Bromine at position 3 | A known derivative of this compound. nih.gov | nih.gov |
| (R)-3-Bromo-4-(((4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)methyl)(methyl)amino)benzonitrile | Bromine and a complex substituent | Synthesized and characterized. nih.gov | nih.gov |
| Fluorinated quinazolin-4-one derivative | Fluorine substitution | Showed potent and specific inhibition of DPP-4. brieflands.com | brieflands.com |
| 3-Chloro-2-amino-6-arylsulfonylbenzonitrile derivative | Chlorine at position 3 | The chloro group is suggested to be a positive factor for anti-HIV activity. scholarsresearchlibrary.com | scholarsresearchlibrary.com |
Methoxy- and Amino-Substituted Benzonitrile Derivatives
The introduction of methoxy and amino groups onto the benzonitrile ring system significantly influences the electronic and hydrogen-bonding characteristics of the resulting molecules.
Methoxy-Substituted Derivatives: 2-Methoxybenzonitrile has been used in the synthesis of more complex molecules like 5-(4′-methyl [1,1′-biphenyl]-2-yl)-1H-tetrazole. chemicalbook.com The synthesis of 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile involves the reaction of 4-aminobenzonitrile (B131773) with 2-hydroxy-3-methoxybenzyl chloride. The methoxy group in this compound improves solubility and facilitates interactions with biological targets. Another example is Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-, which features a methoxyethyl methylamino group. smolecule.com
Amino-Substituted Derivatives: 5-Amino-2-(benzylamino)benzonitrile is a derivative where the amino group at the 5-position and the benzylamino group at the 2-position create a molecule with diverse reactivity. Research has shown that benzylamino-substituted benzonitriles exhibit antimicrobial activity. The synthesis of various quinoline (B57606) derivatives has been achieved starting from 2-aminobenzonitrile (B23959). researchgate.net
| Compound Name | Substitution | Synthetic Precursors | Reference |
|---|---|---|---|
| 5-(4′-methyl [1,1′-biphenyl]-2-yl)-1H-tetrazole | Methoxy (via 2-Methoxybenzonitrile) | 2-Methoxybenzonitrile | chemicalbook.com |
| 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile | Methoxy and Hydroxy | 4-aminobenzonitrile and 2-hydroxy-3-methoxybenzyl chloride | |
| Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- | Methoxyethyl methylamino and Nitro | Nitrobenzene and methoxyethylamine or Benzonitrile and 2-methoxyethylamine | smolecule.com |
| 5-Amino-2-(benzylamino)benzonitrile | Amino and Benzylamino | Not specified | |
| Quinoline derivatives | Amino (via 2-Aminobenzonitrile) | 2-Aminobenzonitrile and substituted aldehydes/ketones | researchgate.net |
Annulated and Bridged Systems Incorporating the this compound Scaffold
Annulated and bridged systems represent a more complex class of derivatives where the this compound scaffold is incorporated into larger, often rigid, molecular architectures. These modifications can lead to compounds with unique three-dimensional shapes and photophysical properties.
Research in this area includes the synthesis of multifunctional benzonitrile derivatives with donor-acceptor-donor' (D-A-D') structures, which have been shown to exhibit thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties. rsc.org These properties are of interest for applications in advanced optoelectronics, such as organic light-emitting diodes (OLEDs). rsc.org The synthesis of these complex molecules often involves multi-step reaction sequences, including coupling reactions like Suzuki and Sonogashira couplings to build up the larger conjugated system.
An example of a bridged system is found in the synthesis of spiroindolines through intramolecular Mizoroki–Heck annulations. diva-portal.org This reaction creates a spirocyclic system where one of the rings incorporates the nitrogen atom that was originally part of the methylamino group of a benzonitrile derivative.
Ferrocene-Containing this compound Conjugates
The incorporation of ferrocene (B1249389), an organometallic compound known for its stability and redox properties, into the this compound structure leads to novel conjugates with potential applications in materials science and medicinal chemistry. nih.govnih.gov The ferrocenyl group can act as a donor in donor-acceptor systems, influencing the electronic and photophysical properties of the molecule. scirp.org
The synthesis of these conjugates can be achieved through various methods. For instance, novel ferrocene derivatives containing (methylamino)benzonitrile and N-methylnitroaniline groups have been synthesized using conventional methods and characterized by their electrochemical behavior. researchgate.net The synthesis of ferrocene-based conjugated macrocycles has also been reported, expanding the structural diversity of these compounds. rsc.org The ease of functionalizing ferrocene through aromatic substitution reactions provides a versatile platform for creating a wide range of such conjugates. arkat-usa.org
| Research Focus | Key Findings | Synthetic Approach | Reference |
|---|---|---|---|
| Synthesis and electrochemical behavior | Novel ferrocene derivatives with (methylamino)benzonitrile groups were synthesized and their redox properties studied. researchgate.net | Conventional synthetic methods. researchgate.net | researchgate.net |
| Ferrocenyl derivatives as NLO chromophores | The ferrocenyl group can act as an effective electron donor in nonlinear optical materials. scirp.org | Synthesis from ferrocenyl dicarbaldehyde and Wittig-Horner reagents. scirp.org | scirp.org |
| Ferrocene-based conjugated macrocycles | Shotgun synthesis allows for the creation of ferrocene-embedded nanohoops with size-dependent properties. rsc.org | One-pot, two-component "shotgun" synthesis. rsc.org | rsc.org |
Benzimidazole (B57391) and Quinazoline (B50416) Derivatives Derived from Benzonitriles
Benzonitriles, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems like benzimidazoles and quinazolines, which are prevalent in medicinal chemistry.
Benzimidazole Derivatives: The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with various reagents. nih.govrsc.org While direct synthesis from this compound is less common, derivatives of benzonitrile are used in multi-step syntheses. For example, 2-substituted benzimidazoles have been synthesized from o-phenylenediamines and benzaldehydes. nih.gov
Quinazoline Derivatives: A variety of synthetic methods utilize benzonitriles to construct the quinazoline ring system. mdpi.com For instance, a copper-catalyzed process allows for the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines. acs.org Another approach involves the nickel-catalyzed annulation of benzylamines and nitriles. organic-chemistry.org Furthermore, 2-alkylamino benzonitriles can be converted to 2-alkylamino N-H ketimines, which then undergo iron-catalyzed sp3 C-H oxidation and intramolecular C-N bond formation to yield quinazolines. mdpi.com A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and investigated for their biological activity. brieflands.com
Oxazole (B20620) and Oxazine (B8389632) Ring Formations
The this compound scaffold can also be a starting point or an intermediate in the synthesis of other heterocyclic systems, such as oxazoles and oxazines.
Oxazole Derivatives: The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis from 2-acylamino ketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes. cutm.ac.in While not a direct one-step reaction from this compound, the nitrile group is a key functional group in some synthetic routes to oxazoles, such as the van Leusen reaction involving TosMIC and an aldehyde. ijpsonline.com
Oxazine Ring Formations: Benzoxazines are typically synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. ikm.org.my The nitrile group in benzonitrile derivatives can be incorporated into the final polybenzoxazine structure. For example, benzoxazine (B1645224) monomers based on p-aminobenzonitrile have been synthesized and polymerized. mdpi.com The characteristic absorption peak of the -CN group can be observed in the resulting resin, indicating its successful incorporation. researchgate.net The oxazine ring itself is identified by characteristic peaks in IR spectroscopy. researchgate.netnih.gov
Triazine Derivatives and Their Biological Relevance
The 1,3,5-triazine (B166579), or s-triazine, ring is recognized as a privileged scaffold in medicinal chemistry. nih.govexplorationpub.com Its prevalence in molecules with significant biological activity stems from its synthetic tractability, chemical stability, and capacity to interact with a wide range of biological targets. explorationpub.comrsc.orgnih.gov The s-triazine structure is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. ajprr.com This core allows for strategic and sequential substitution at the 2, 4, and 6 positions, making it an ideal framework for developing novel therapeutic agents. explorationpub.comresearchgate.net
The synthesis of s-triazine derivatives commonly starts from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. nih.govrsc.orgmdpi.com The chlorine atoms on TCT can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols. nih.gov This process is typically controlled by temperature; the first substitution can be achieved at low temperatures (e.g., 0–5 °C), the second at room temperature, and the third often requires heating. nih.govmdpi.com This stepwise reactivity allows for the precise construction of multi-substituted triazine derivatives with diverse functionalities. nih.gov
Researchers have incorporated various heterocyclic and aromatic moieties, including benzonitrile, onto the s-triazine nucleus to create hybrid molecules with enhanced or novel biological activities. rsc.orgmdpi.com The inclusion of a benzonitrile group has been shown to be beneficial for increasing the pharmacological activity of the resulting s-triazine hybrids. mdpi.com These derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antifungal, and antibacterial agents. ajprr.comrsc.org
Detailed Research Findings
Research into s-triazine derivatives containing a benzonitrile moiety has yielded compounds with significant biological potential. Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on both the triazine core and the appended functionalities are crucial for bioactivity.
For instance, a series of 2,4,6-trisubstituted-s-triazine derivatives were synthesized using nucleophilic reagents like 4-aminobenzonitrile and 8-hydroxyquinoline. researchgate.net These compounds were subsequently screened for their antimicrobial properties. researchgate.net Another study reported the development of s-triazine derivatives that incorporated 4-aminobenzonitrile moieties along with phenol, thiophenol, and various amines. mdpi.com These compounds were evaluated for their antifungal efficacy. mdpi.com
The following tables summarize key research findings on the biological relevance of these triazine derivatives.
Table 1: Antifungal Activity of s-Triazine Derivatives Incorporating Benzonitrile
| Compound ID | Core Structure | Substituents | Target Fungi | Activity (MIC in µg/mL) | Reference |
| 17a | s-Triazine | Methoxy, 4-Aminobenzonitrile, Phenol | C. albicans | 3.12 | mdpi.com |
| 17b | s-Triazine | Methoxy, 4-Aminobenzonitrile, Thiophenol | A. clavatus | 3.12 | mdpi.com |
| 17c | s-Triazine | Methoxy, 4-Aminobenzonitrile, Aniline | A. niger | 3.12 | mdpi.com |
This table is interactive. Click on the headers to sort.
Table 2: Anticancer Activity of Substituted s-Triazine Derivatives
| Compound ID | Core Structure | Substituents | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2 | s-Triazine | Thiophen-2-yl, Aryl Urea | A549 (Lung) | 0.20 | mdpi.com |
| 2 | s-Triazine | Thiophen-2-yl, Aryl Urea | MCF-7 (Breast) | 1.25 | mdpi.com |
| 2 | s-Triazine | Thiophen-2-yl, Aryl Urea | HeLa (Cervical) | 1.03 | mdpi.com |
| 7 | s-Triazine | Varied (e.g., Anilines) | HeLa (Cervical) | 12.3 | ajprr.com |
| 7 | s-Triazine | Varied (e.g., Anilines) | HepG2 (Liver) | 9.6 | ajprr.com |
| 7 | s-Triazine | Varied (e.g., Anilines) | A549 (Lung) | 10.5 | ajprr.com |
| 7 | s-Triazine | Varied (e.g., Anilines) | MCF-7 (Breast) | 11.7 | ajprr.com |
| 34 | s-Triazine | Morpholine/Piperidine, Anilines, Dipeptides | MCF-7 (Breast) | 0.82 | mdpi.com |
This table is interactive. Click on the headers to sort.
SAR studies on antifungal derivatives suggested that the presence of the benzonitrile moiety was advantageous for pharmacological activity. mdpi.com In the realm of anticancer research, certain s-triazine derivatives have been identified as potent inhibitors of key cellular pathways, such as the PI3K/mTOR pathway, which is crucial in cancer cell proliferation. rsc.orgmdpi.com For example, a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative demonstrated selective inhibition of PI3Kα/mTOR and suppressed the phosphorylation of the protein kinase AKT. mdpi.com
The versatility of the s-triazine scaffold, combined with the electronic and structural contributions of substituents like the benzonitrile group, continues to make these compounds a major focus in the design and development of new therapeutic agents. nih.gov
Advanced Spectroscopic Analysis and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-(Methylamino)benzonitrile in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the amino group typically appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts are influenced by the electronic effects of the methylamino and cyano groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The nitrile carbon (C≡N) resonates at a characteristic downfield shift. The carbons of the benzene (B151609) ring show distinct signals based on their position relative to the two substituents. The methyl carbon of the amino group also has a characteristic chemical shift. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with substituent effects playing a significant role. mdpi.com For instance, in related aromatic amines, the chemical shift of the para-carbon can be used to evaluate the electron-donating properties of the amino group. mdpi.com
A summary of typical (but not specific to this compound) chemical shifts for related compounds is presented below:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | ~6.5-7.5 | ~110-150 |
| Methylamino Protons (-NHCH₃) | ~2.8-3.2 | Not Applicable |
| Methylamino Carbon (-NHCH₃) | Not Applicable | ~30-40 |
| Nitrile Carbon (-C≡N) | Not Applicable | ~115-120 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions. pitt.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A sharp, strong band corresponding to the C≡N stretching vibration is typically observed in the region of 2200-2240 cm⁻¹. The N-H stretching vibration of the secondary amine appears as a band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group are also present. upi.edu For example, in related aminobenzonitriles, the C≡N stretch is a diagnostic marker.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a prominent feature in the Raman spectrum. The symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum. Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental IR and Raman spectra to accurately assign the observed vibrational modes. sigmaaldrich.cnnih.gov This combined approach allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net
A table of characteristic vibrational frequencies for key functional groups is provided below:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2200 - 2240 |
| Methylamino (-NH) | N-H Stretching | 3300 - 3500 |
| Methylamino (-NH) | N-H Bending | ~1600 |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Aromatic Ring | C=C Stretching | 1400 - 1600 |
| Methyl Group (-CH₃) | C-H Stretching | 2850 - 2960 |
UV-Visible Absorption Spectroscopy and Electronic Transitions
UV-Visible absorption spectroscopy provides insights into the electronic structure of this compound by probing the transitions between electronic energy levels. ubbcluj.ro The absorption of UV or visible radiation promotes electrons from occupied molecular orbitals to unoccupied molecular orbitals. shu.ac.uk
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene ring and the cyano group. The presence of the electron-donating methylamino group and the electron-withdrawing cyano group creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This results in absorption bands at longer wavelengths compared to unsubstituted benzene. The solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism. tanta.edu.eg
The main types of electronic transitions in organic molecules are:
π → π transitions:* These occur in molecules with double or triple bonds and are typically strong. shu.ac.uk
n → π transitions:* These involve the promotion of a non-bonding electron to an antibonding π* orbital and are generally weaker than π → π* transitions. shu.ac.uk
σ → σ and n → σ transitions:** These require higher energy and are usually observed in the far-UV region. shu.ac.uk
Fluorescence Spectroscopy for Excited State Characterization
Fluorescence spectroscopy is a sensitive technique used to study the excited state properties of molecules like this compound. After absorbing light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.
The fluorescence properties of aminobenzonitriles are of particular interest due to the phenomenon of dual fluorescence observed in some derivatives, most notably 4-(dimethylamino)benzonitrile (B74231) (DMABN). mdpi.com This behavior is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. mdpi.com While this compound is an isomer of the well-studied 4-(methylamino)benzonitrile (B1588828) (MABN), its photophysical properties, including its propensity for dual fluorescence, are a subject of research. Studies on MABN have shown that it can undergo thermally activated internal conversion, which competes with fluorescence and intersystem crossing. acs.org The fluorescence quantum yield and lifetime are key parameters that characterize the excited state dynamics. rsc.org
Electrochemical Characterization Methods, e.g., Cyclic Voltammetry
Electrochemical methods such as cyclic voltammetry can be used to investigate the redox properties of this compound. This technique provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-donating methylamino group and the electron-withdrawing cyano group will influence the ease with which the molecule can be oxidized or reduced.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information. For instance, in related brominated benzonitriles, the loss of HCN/HNC or the bromine atom are observed as major fragmentation channels. For 2-((dimethylamino)methyl)benzonitrile, a related compound, the precursor ion at m/z 161.1073 fragments to produce significant peaks at m/z 116.0492 and 118.0653. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Crystallographic studies of related aminobenzonitriles have revealed important structural features. For example, in 4-(methylamino)benzonitrile, intermolecular N-H···N≡C hydrogen bonds are formed, which stabilize the crystal lattice. goettingen-research-online.deresearchgate.net The planarity of the molecule and the torsional angle between the methylamino group and the benzene ring are also key structural parameters that can be determined. In some substituted aminobenzonitriles, the amino group is found to be pyramidal. researchgate.net
Photophysical Properties and Excited State Dynamics
Intramolecular Charge Transfer (ICT) Phenomena
Upon absorption of light, molecules like 2-(Methylamino)benzonitrile can undergo a process known as intramolecular charge transfer (ICT), where an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. In this case, the methylamino group acts as the electron donor and the benzonitrile (B105546) moiety as the electron acceptor. This charge transfer process is a key determinant of the molecule's fluorescence properties. scispace.com
A prominent model used to describe the ICT process in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com According to this model, after initial excitation to a locally excited (LE) state, the amino group can twist relative to the plane of the benzonitrile ring. mdpi.com This twisting motion leads to a highly polar, charge-separated state known as the TICT state, which is characterized by a near-perpendicular arrangement of the donor and acceptor moieties. scispace.commdpi.com The formation of this TICT state is often associated with a second, red-shifted fluorescence band in polar solvents. mdpi.comnih.gov
In contrast to the TICT model, the Planar Intramolecular Charge Transfer (PICT) model suggests that significant charge transfer can occur in a more planar conformation, without the need for a full 90-degree twist. bibliotekanauki.pl The debate between the TICT and PICT models has been a central theme in the study of aminobenzonitrile photophysics. bibliotekanauki.pl For many aminobenzonitriles, the TICT state is considered a key intermediate in the de-excitation pathway, particularly in polar environments. researchgate.net
The polarity of the solvent plays a crucial role in the excited-state dynamics of this compound. In nonpolar solvents, the molecule typically exhibits a single fluorescence band corresponding to the locally excited (LE) state. nih.gov As the solvent polarity increases, the highly polar TICT state becomes stabilized, leading to a number of observable effects. mdpi.commdpi.com
This stabilization can result in the appearance of a dual fluorescence, with one band from the LE state and a second, red-shifted band from the charge-transfer state. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also markedly dependent on solvent polarity. scispace.com In many cases, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield due to the promotion of non-radiative decay pathways from the stabilized charge-transfer state. scispace.com
Dual Fluorescence Behavior and Its Origins
The phenomenon of dual fluorescence, characterized by two distinct emission bands, is a hallmark of certain aminobenzonitriles in polar solvents. mdpi.com This behavior is often attributed to the existence of two emissive excited states: the locally excited (LE) state and a charge-transfer (CT) state, often described by the TICT model. mdpi.comresearchgate.net The LE state is structurally similar to the ground state and is responsible for the higher-energy fluorescence band. The CT state, formed through intramolecular rotation, gives rise to the lower-energy, red-shifted emission. mdpi.com
For a molecule to exhibit dual fluorescence, the energy gap between the LE and CT states must be sufficiently small to allow for their interconversion during the excited-state lifetime. researchgate.net The relative intensities of the two fluorescence bands are highly dependent on the solvent polarity and temperature, as these factors influence the equilibrium between the LE and CT states. mdpi.comnih.gov While the archetypal example for dual fluorescence is 4-(Dimethylamino)benzonitrile (B74231) (DMABN), related compounds like this compound are also studied to understand the structural requirements for this phenomenon. mdpi.commdpi.comresearchgate.net
Non-Radiative Decay Pathways: Internal Conversion (IC) and Intersystem Crossing (ISC)
In addition to fluorescence (a radiative decay pathway), excited molecules can return to the ground state through non-radiative pathways, including internal conversion (IC) and intersystem crossing (ISC). acs.org Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). acs.org Intersystem crossing is a transition between states of different spin multiplicity (e.g., from S₁ to a triplet state, T₁). acs.org
For aminobenzonitriles, these non-radiative processes can be significant deactivation channels. Studies on related compounds have shown that both IC and ISC can be thermally activated. acs.org At lower temperatures, ISC can be the dominant decay pathway, while at higher temperatures, IC becomes more efficient. acs.org The formation of the TICT state is believed to play a role in promoting non-radiative decay, as the twisted geometry can enhance the coupling between the excited state and the ground state, facilitating internal conversion.
Table 1: Activation Energies for Non-Radiative Decay in Related Aminobenzonitriles in Alkane Solvents acs.org
| Compound | IC Activation Energy (E_IC) (kJ/mol) | ISC Activation Energy (E_ISC) (kJ/mol) |
| 4-(Dimethylamino)benzonitrile (DMABN) | 31.3 | 3.9 |
| 4-(Methylamino)benzonitrile (B1588828) (MABN) | 34.3 | 5.6 |
| 4-Aminobenzonitrile (B131773) (ABN) | 34.8 | 5.6 |
Substituent Effects on Photophysical Properties
The nature and position of substituents on the benzonitrile ring can have a profound impact on the photophysical properties of the molecule. acs.org In the case of this compound, the ortho position of the methylamino group, as opposed to the more commonly studied para position, introduces steric hindrance that can influence the planarity of the molecule in its ground and excited states.
This steric interaction can affect the energy barrier to the formation of the TICT state. scispace.com For instance, the presence of bulky substituents near the amino group can pre-twist the molecule in the ground state, potentially lowering the energy barrier for the LE to TICT transition. scispace.com The electronic properties of the substituents also play a critical role. Electron-donating groups enhance the donor strength of the amino moiety, while electron-withdrawing groups increase the acceptor strength of the benzonitrile ring, both of which can influence the driving force for charge transfer. scispace.com
A study on 2-methoxy derivatives of 4-(N,N-dimethylamino)- and 4-(N-methylamino)benzonitrile demonstrated that substituent-induced coupling of the two lowest excited singlet states can occur, but this does not necessarily lead to dual fluorescence in both cases. rsc.org This highlights the complex interplay between electronic effects, steric hindrance, and the resulting photophysical behavior.
Temperature Dependence of Fluorescence Quantum Yields and Decay Times
The fluorescence quantum yields and decay times of aminobenzonitriles are often strongly dependent on temperature. acs.org Generally, as the temperature increases, the fluorescence quantum yield and decay time decrease. acs.org This is because higher temperatures provide the thermal energy needed to overcome the activation barriers for non-radiative decay processes like internal conversion. acs.orgrsc.org
In systems exhibiting dual fluorescence, temperature can also affect the relative intensities of the LE and CT emission bands. An increase in temperature can favor the formation of the CT state if the LE to CT transition is an activated process, but it also enhances the non-radiative decay from the CT state. acs.org
Studies on related aminobenzonitriles in alkane solvents have shown a significant decrease in fluorescence lifetime and quantum yield with increasing temperature. acs.org For example, for 4-(dimethylamino)benzonitrile in n-hexadecane, the fluorescence lifetime decreases from 3.43 ns at 25 °C to 0.163 ns at 284 °C, with a corresponding drop in the fluorescence quantum yield from 0.14 to 0.006. acs.org Similar trends are observed for 4-(methylamino)benzonitrile. acs.org This behavior is attributed to the thermally activated internal conversion becoming the dominant deactivation pathway at higher temperatures. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Ground State Geometries and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(methylamino)benzonitrile. Methods like Density Functional Theory (DFT) are used to optimize the molecule's ground-state geometry and elucidate its electronic characteristics.
Studies on related aminobenzonitriles, such as 3,5-dimethyl-4-(methylamino)benzonitrile, have utilized quantum chemical calculations to determine the conformation of the amino group relative to the benzonitrile (B105546) ring in the electronic ground state. researchgate.net These calculations, often supported by experimental data, reveal that the amino group is typically twisted with respect to the plane of the benzonitrile moiety. researchgate.net For the related compound 4-(methylamino)benzonitrile (B1588828), the methylamino group is also known to adopt a twisted conformation in the ground state. This twisting is a result of the balance between steric hindrance and electronic effects.
DFT calculations at levels like B3LYP/6-31+G(d,p) are commonly employed to obtain optimized ground state (S0) geometries. rsc.orgrsc.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-dependent density functional theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. researchgate.netuci.edu It is widely used to calculate properties such as absorption spectra, and to explore the dynamics of molecules after they absorb light. uci.eduresearchgate.net The method offers a good balance between computational cost and accuracy, particularly when using hybrid functionals. researchgate.net
For aminobenzonitrile derivatives, TD-DFT is essential for studying the intramolecular charge transfer (ICT) phenomena that often characterize their photophysics. acs.orgacs.org These calculations can model how the electron distribution changes upon excitation from the ground state (S0) to the first (S1) or higher excited states.
TD-DFT is effective in predicting vertical excitation energies, which correspond to the energy required for an electronic transition to occur without any change in the molecular geometry (Franck-Condon principle). These calculated energies can be compared directly with the maxima in experimental UV-Vis absorption spectra. acs.org
In studies of the related molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN), TD-DFT calculations have been performed to predict the energies of the lowest excited singlet states. acs.orgacs.org The calculations typically identify a locally excited (LE) state and a charge-transfer (CT) state. For instance, calculations on DMABN show a weak transition to the first excited state (S1) and a strong, higher-energy transition to the second excited state (S2), which possesses significant charge-transfer character. acs.org The results often include the transition energy and the oscillator strength, which relates to the intensity of the absorption band. acs.orgacs.org
Table 1: Example of TD-DFT Calculated Vertical Excitation Energies for DMABN (Note: Data is for the related compound 4-(dimethylamino)benzonitrile (DMABN) to illustrate the methodology)
| State | Transition Character | Calculated Excitation Energy (eV) | Oscillator Strength | Reference |
| S₁ | LE (¹B₂) | 4.41 | 0.00 | acs.org |
| S₂ | CT (¹A₁) | 4.79 | 0.49 | acs.org |
LE = Locally Excited; CT = Charge Transfer. Calculations performed at the MRCI level.
Furthermore, TD-DFT can predict vertical fluorescence energies by calculating the energy difference between an optimized excited state geometry and the ground state energy at that same geometry. This helps in understanding the emission properties of the molecule. acs.org
Upon photoexcitation, molecules can undergo significant conformational changes. TD-DFT is used to optimize the geometry of the molecule in its excited states, revealing how bond lengths and angles change relative to the ground state. rsc.org
A key feature of aminobenzonitriles is the conformational dynamics of the amino group. For DMABN and its analogs, a "Twisted Intramolecular Charge Transfer" (TICT) model is often invoked. acs.org Computational studies show that upon excitation, the molecule can relax into a new minimum-energy geometry where the amino group is twisted by approximately 90° relative to the benzene (B151609) ring. acs.orgcolostate.edu This twisted conformation is stabilized by a significant transfer of charge from the amino donor group to the benzonitrile acceptor group. acs.org Franck-Condon analysis of the dimethylamino twist in DMABN suggests a displacement of about 30° in the excited state relative to a planar ground state orientation. colostate.edu In contrast, some studies propose that a planarization of the amino group occurs upon excitation, leading to efficient internal conversion. researchgate.net
Molecular Orbital Analysis and Charge Distribution Studies
Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of this compound. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net
For related aminobenzonitriles, analysis shows that the HOMO often has significant charge density localized on the electron-donating amino group and the phenyl ring, while the LUMO density is concentrated on the electron-withdrawing benzonitrile moiety. acs.orgbohrium.com This separation of orbitals supports the "push-pull" nature of the molecule and is the basis for the charge-transfer characteristics observed upon excitation.
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are also used to study charge distribution. NBO analysis can reveal donor-acceptor interactions within the molecule, while MEP maps visualize the electron density to identify regions that are rich or poor in electrons, indicating sites for electrophilic and nucleophilic attack. researchgate.netbohrium.com
Computational Studies of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving benzonitrile derivatives. By mapping the potential energy surface, researchers can identify intermediates, and calculate the activation energies of transition states, providing a detailed picture of the reaction pathway. nih.gov
Computational studies have been instrumental in developing new synthetic methods. For example, the mechanism of a palladium-catalyzed meta-C–H olefination was evaluated using DFT. nih.gov In this work, a flexible 2-(2-(methylamino)ethoxy)benzonitrile template, structurally related to this compound, was investigated. nih.gov DFT calculations were used to elucidate the mechanism and the origins of the observed meta-regioselectivity, revealing that the reaction proceeds through a specific chelation complex. nih.govnih.gov The calculations can predict the relative energy barriers for different pathways, explaining why one product is favored over others. nih.gov
Table 2: Example of Calculated Reaction Barriers for Pd-Catalyzed C-H Activation (Note: Data is for a related system to illustrate the methodology)
| Ligand System | Chelation | Transition Structure | Calculated Barrier (kcal/mol) | Reference |
| Quinoline (B57606) | 6-membered | 26 | 21.0 | nih.gov |
| Pyridine | 6-membered | 28 | 21.7 | nih.gov |
These studies demonstrate the synergy between computational prediction and experimental verification, where theoretical insights guide the design of more efficient and selective chemical reactions. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential of this compound and its derivatives as biologically active agents, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed.
Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govdiabetesjournals.org For instance, derivatives containing a methylbenzonitrile scaffold have been docked into the binding sites of the A2A and A2B adenosine (B11128) receptors to rationalize their antagonist activity. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and π–π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.govindexcopernicus.com
Following docking, molecular dynamics (MD) simulations can be run to analyze the stability of the ligand-protein complex over time. diabetesjournals.orgchemrxiv.org MD simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and protein and the persistence of key binding interactions. diabetesjournals.org For example, MD simulations have been used to study the binding of psychedelic compounds to the 5-HT2A receptor and the interaction of glucokinase activators with their target enzyme, revealing the dynamic nature of the binding. diabetesjournals.orgchemrxiv.org
Table 3: Example of Molecular Docking Results for a Benzonitrile Derivative (Note: Data is for a related compound to illustrate the methodology)
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| nNOS | Withanolide-M | -10.12 | Hem750, Tyr711, Arg486 (H-bonds); Glu597, Gln483, Tyr593 (Hydrophobic) | indexcopernicus.com |
| iNOS | Withanolide-M | -9.87 | Tyr373, Asp382, Arg388 (H-bonds); Tyr347, Hem550, Glu377 (Hydrophobic) | indexcopernicus.com |
| hA₂A AR | Compound 7i | Not specified | Phe168 (π–π stacking); Asn253 (H-bond) | nih.gov |
These computational approaches are invaluable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents based on the this compound scaffold.
Solvent Models in Computational Photophysics (e.g., PCM)
In the theoretical investigation of the photophysical properties of molecules like this compound, accounting for the influence of the surrounding solvent is crucial. The polarity of the solvent can significantly alter the energies of the ground and excited electronic states, thereby affecting absorption and fluorescence spectra, quantum yields, and the dynamics of photophysical processes such as intramolecular charge transfer (ICT). Direct simulation of individual solvent molecules is computationally expensive. Therefore, implicit solvent models, particularly the Polarizable Continuum Model (PCM), are widely employed to incorporate solvent effects in quantum chemical calculations. dtic.mil
The PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated. dtic.mil This approach allows for a computationally efficient yet effective way to model the bulk electrostatic effects of a solvent. The method is available in many quantum chemistry software packages and can be combined with various levels of theory, such as Time-Dependent Density Functional Theory (TD-DFT), to study excited state properties. dtic.milresearchgate.net
Research on aminobenzonitriles, particularly the well-studied isomers like 4-(dimethylamino)benzonitrile (DMABN) and 4-aminobenzonitrile (B131773) (ABN), has extensively used PCM to understand their complex photophysics. researchgate.netnih.gov These studies provide a framework for understanding how solvent polarity influences the relative energies of the locally excited (LE) state and various charge-transfer states (e.g., Twisted Intramolecular Charge Transfer - TICT, Planar Intramolecular Charge Transfer - PICT). nih.govhuji.ac.ilmdpi.com
For instance, computational studies using the CASSCF/CASPT2 level of theory combined with PCM have been performed on ABN and DMABN in acetonitrile (B52724) to rationalize their different luminescent behaviors. nih.gov For DMABN, polar solvents like acetonitrile preferentially stabilize the ICT states, leading to the phenomenon of dual fluorescence, where emission is observed from both the LE and ICT states. nih.gov In contrast, for ABN, even in a polar solvent, the TICT state remains at a significantly higher energy than the LE state, which explains the absence of dual fluorescence in this molecule. nih.gov
The following data tables, based on research on the related compound 4-(N,N-dimethylamino)benzonitrile (DMABN), illustrate the type of information generated from computational studies employing continuum solvent models. These tables showcase how solvent polarity affects calculated photophysical properties.
Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for 4-(Dimethylamino)benzonitrile (DMABN) using a Continuum Solvent Model.
| State | Gas Phase | Acetonitrile (PCM) |
| S₁ (¹Lb, LE) | ||
| Excitation Energy | 4.13 | 4.10 |
| Oscillator Strength | ~0.01 | ~0.02 |
| S₂ (¹La, CT) | ||
| Excitation Energy | 4.57 | 4.45 |
| Oscillator Strength | ~0.30 | ~0.35 |
This table is illustrative and compiles representative values from studies on DMABN to demonstrate the effect of a polar solvent as modeled by PCM. The S₁ state shows a minor shift, characteristic of a locally excited state, while the S₂ charge-transfer state is noticeably stabilized (red-shifted) in the polar medium.
Table 2: Calculated Dipole Moments (in Debye) for the Ground and Excited States of 4-(Dimethylamino)benzonitrile (DMABN) in Different Environments.
| State | Gas Phase | Acetonitrile (PCM) |
| Ground State (S₀) | ~6.6 | ~7.0 |
| S₁ (LE State) | ~9.5 | ~10.5 |
| Twisted ICT State | ~15.0 | ~17.0 |
This table demonstrates how the calculated dipole moment, a measure of charge separation, increases significantly upon excitation to charge-transfer states. The PCM calculation shows a further increase in the dipole moments in a polar solvent due to the reaction field of the dielectric, highlighting the enhanced charge separation stabilized by the solvent environment. Data is representative of findings for DMABN.
By applying these computational models, researchers can gain detailed insights into the mechanisms of luminescence and non-radiative decay. For this compound, such studies would elucidate the interplay between the amino group orientation, the electronic character of the excited states, and the influence of the solvent environment on its photophysical behavior. rsc.org The absence of dual fluorescence in the ortho-isomer, similar to the case of ABN, could be rationalized by calculating the potential energy surfaces in various solvents and demonstrating a high energy barrier or thermodynamically unfavorable pathway to a stable, emissive ICT state. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
2-(Methylamino)benzonitrile as a Building Block in Complex Molecule Synthesis
This compound is a versatile bifunctional organic compound that serves as a valuable building block in the assembly of more complex molecular architectures. unibo.itlookchem.com Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group on an aromatic ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the multi-step synthesis of specialty chemicals and functional molecules. lookchem.com The reactivity of both the methylamino and nitrile groups can be selectively exploited to construct intricate molecular frameworks.
The utility of this compound extends to its use in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The presence of the amine and nitrile functionalities allows derivatives of this compound to participate in various MCRs to build complex heterocyclic and peptidomimetic structures.
Table 1: Selected Multicomponent Reactions Relevant to Amine and Nitrile Functionalities
| Reaction Name | Reactants | Product Type | Relevance |
|---|---|---|---|
| Ugi Reaction | An amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide | α-acylamino carboxamide | The amine component can be a derivative of this compound, leading to complex peptide-like structures. spiedigitallibrary.org |
| Strecker Synthesis | An amine, a carbonyl compound (aldehyde or ketone), and a cyanide source | α-aminonitrile | A foundational MCR for the synthesis of amino acids and their derivatives. ambeed.com |
| Bucherer–Bergs Reaction | A carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source | Hydantoin (B18101) | Used to synthesize hydantoin heterocycles, which are important pharmacophores. ambeed.com |
| Gewald Reaction | An α-cyanoester, a carbonyl compound, and elemental sulfur | Polysubstituted 2-aminothiophene | Demonstrates the utility of the nitrile group in constructing sulfur-containing heterocycles. bldpharm.com |
The strategic incorporation of the this compound scaffold allows chemists to introduce the cyano and N-methylaniline moieties into a target molecule, which can be crucial for tuning its physical, chemical, or biological properties. For example, a synthetic route for mono-N-methyl aromatic amines, including this compound itself, has been developed from nitroso compounds and methylboronic acid, highlighting its accessibility for further synthetic applications. nih.govacs.org
Role in Heterocyclic Compound Synthesis
The unique arrangement of the amine and nitrile groups in this compound and its close analogs, like 2-aminobenzonitrile (B23959), makes it an exceptionally useful precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many areas of chemistry, including medicinal and materials science.
One of the most prominent applications is in the synthesis of quinazolines and quinazolinones. The reaction of 2-aminobenzonitrile with various reagents can lead to the formation of the fused pyrimidine (B1678525) ring system characteristic of quinazolines. ijirset.comresearchgate.net For instance, reacting 2-aminobenzonitriles with benzyl (B1604629) alcohols in the presence of a copper catalyst yields substituted quinazolinones. rsc.org Similarly, treatment of anthranilonitrile (2-aminobenzonitrile) with Grignard reagents followed by reaction with acyl halides or aldehydes can produce quinazolines and 1,2-dihydroquinazolines, respectively. ki.seresearchgate.net The use of this compound in these reactions would be expected to yield N-methylated quinazoline (B50416) derivatives, such as 2-{[2-(methylamino)quinazolin-4-yl]oxy}benzonitrile, which is a complex heterocyclic molecule built upon this framework. molport.com Research has shown that N-substituted 2-aminobenzoic acids, which are structurally related, can be cyclized to form 1-substituted 4(1H)-quinazolinones, further supporting the role of N-substituted precursors in generating specific quinazoline derivatives. researchgate.net
Beyond quinazolines, the nitrile group in this compound can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. sphinxsai.com In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide or an azide. This approach is widely used to synthesize heterocycles like isoxazoles, triazoles, and pyrazoles. acs.orgmdpi.commdpi.com The regioselectivity of these cycloadditions can often be controlled, providing access to specific isomers. nih.gov
Table 2: Heterocyclic Systems Synthesized from Benzonitrile (B105546) Precursors
| Precursor | Reagents | Heterocyclic Product | Reaction Type |
|---|---|---|---|
| 2-Aminobenzonitrile | Benzyl alcohols, Cu catalyst | Substituted Quinazolinones | Tandem Oxidation/Cyclization |
| 2-Aminobenzonitrile | Grignard reagents, Acyl halides | Aromatic Quinazolines | Addition/Cyclization |
| 2-Aminobenzonitrile | Ethyl cyanoacetate | Pyrano[2,3-b]quinoline | Condensation/Cyclization |
| Benzonitrile Oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | 1,3-Dipolar Cycloaddition |
| N-Benzyl Cyanamides | Acid | 2-Aminoquinazolines | [4+2] Annulation |
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a recognized intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. lookchem.comheteroletters.org Its bifunctional nature allows it to be readily incorporated into larger, more complex molecules that are designed to interact with biological targets. The benzonitrile moiety itself is a common feature in many bioactive compounds, and the methylamino group provides a site for further chemical elaboration or for direct interaction with biological macromolecules.
The compound serves as a precursor for a variety of more complex intermediates and final products. For example, 2-(2-(Methylamino)propan-2-yl)benzonitrile, a more complex derivative, is noted for its use as an intermediate in the synthesis of pharmaceuticals and is studied for potential biological activities. The synthesis of such derivatives underscores the role of the parent compound as a foundational starting material. The versatility of this compound allows for its use in creating libraries of compounds for screening in drug discovery and agrochemical research programs. lookchem.com
Development of Organic Electronic Materials based on Benzonitrile Scaffolds
The benzonitrile scaffold is a key component in the design of advanced organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs). unibo.it The development of materials exhibiting thermally activated delayed fluorescence (TADF) has been a major breakthrough for achieving high-efficiency OLEDs, and many leading TADF emitters are based on donor-acceptor (D-A) structures incorporating benzonitrile. rsc.orgaip.org
In this D-A architecture, the benzonitrile unit typically serves as the electron-accepting moiety due to the electron-withdrawing nature of the nitrile group. This is paired with an electron-donating group. While many high-performance materials use donors like carbazole, the fundamental principle applies to other donors as well. rsc.orgresearchgate.net The methylamino group in this compound is an electron-donating group, making the molecule a simple D-A system. This structure is conducive to forming charge-transfer excited states, which is a prerequisite for TADF. The efficiency of the TADF process is highly dependent on minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states, a property that can be finely tuned by modifying the donor, the acceptor, and their geometric arrangement. spiedigitallibrary.orgacs.org
Research on various carbazole-benzonitrile derivatives has demonstrated that these materials can act as universal hosts for blue phosphorescent and fluorescent emitters, leading to OLEDs with high efficiency and long operational lifetimes. aip.orgrsc.org While this compound itself is a basic scaffold, it represents the core structural motif necessary for these advanced electronic properties. A related compound, 2-fluoro-4-(methylamino)benzonitrile, is also noted for its utility in developing organic electronic materials. smolecule.com
Table 3: Examples of Benzonitrile Derivatives in Organic Electronics
| Compound Class | Donor Group(s) | Acceptor Group | Application | Key Property |
|---|---|---|---|---|
| Carbazole-Benzonitriles (e.g., 5CzBN) | Carbazole | Benzonitrile | OLED Emitter | Thermally Activated Delayed Fluorescence (TADF) unibo.itaip.org |
| Phenoxy-Carbazole-Benzonitriles | Carbazole, Phenoxy | Benzonitrile | OLED Host Material | Bipolar charge transport rsc.orgresearchgate.net |
| D-A-D' Fluorinated Benzonitriles | Phenoxazine, Carbazole | Fluorinated Benzonitrile | OLED Emitter | Dual Charge Transfer TADF rsc.org |
Design of Fluorescent Probes and Sensors
The donor-acceptor (D-A) structure inherent to this compound and related compounds makes them attractive scaffolds for the design of fluorescent probes and chemical sensors. The photophysical properties of D-A molecules, such as their absorption and emission wavelengths and fluorescence quantum yield, are often sensitive to their local environment. This sensitivity can be harnessed to detect the presence of specific analytes.
Many fluorescent sensors operate via a photoinduced electron transfer (PET) mechanism. In a typical PET sensor, a fluorophore is linked to a receptor unit. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte binds to the receptor, the electron transfer process is inhibited, "turning on" the fluorescence. Benzonitrile derivatives can be incorporated into such systems as part of the fluorophore or as a modulating group. For instance, a highly sensitive PET-type sensor for water was developed using an anthracene (B1667546) fluorophore linked to a phenylboronic acid pinacol (B44631) ester receptor, a structure which also contained a benzonitrile unit to act as an electron-withdrawing substituent. rsc.org
Table 4: Applications of Benzonitrile Scaffolds in Fluorescent Sensor Design
| Sensor Base Structure | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Anthracene-AminoMePhenylBPin with Cyano Group | Water | Photoinduced Electron Transfer (PET) | rsc.org |
| 4-(N,N-Dimethylamine)benzonitrile with Boronic Acid | Saccharides | Fluorescence change upon binding | researchgate.net |
| 1,6-Diphenylquinolin-2-one with Benzonitrile | Polymerization Progress | Changes in fluorescence intensity/wavelength | nih.gov |
| Azacrown Ether with Benzonitrile | Metal Ions | Chelation-enhanced fluorescence | uclan.ac.uk |
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Activity and Mechanisms
Research into the antimicrobial properties of benzonitrile (B105546) derivatives has shown that this chemical class can be a promising starting point for the development of new antibacterial and antifungal agents. While direct studies on 2-(Methylamino)benzonitrile are not extensively documented, research on closely related analogues, such as derivatives of 2-(cyanomethyl)benzonitrile (B1581571), provides insight into the potential of this scaffold.
In one study, 2-(cyanomethyl)benzonitrile was used as a precursor to synthesize a series of aryldiazenyl derivatives. These compounds were then evaluated for their efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Among the synthesized compounds, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile demonstrated significant activity against both types of bacteria and was found to be the most potent antifungal agent against Botrytis fabae, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov This suggests that the introduction of an aryldiazenyl group to the benzonitrile framework can confer substantial antimicrobial properties.
The mechanism of action for these derivatives is not fully elucidated but is thought to involve interactions with essential microbial enzymes or disruption of the cell membrane. The presence of the electron-withdrawing nitro group in the most active compound suggests that electronic properties play a crucial role in its antimicrobial efficacy.
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 μg/mL | nih.gov |
Anticancer and Antiproliferative Potentials
The benzonitrile moiety is a feature in various compounds investigated for their anticancer and antiproliferative activities. Although direct studies on this compound are scarce, related structures, particularly those incorporating the benzimidazole (B57391) scaffold, have shown promise.
For instance, a series of novel N-substituted, benzimidazole-derived acrylonitriles were synthesized and evaluated for their antiproliferative effects against several cancer cell lines in vitro. nih.gov The most potent of these compounds demonstrated significant activity against various hematological cancer cell lines, with a favorable selectivity towards normal cells. nih.gov The mechanism of action for these benzimidazole acrylonitriles is believed to involve the inhibition of tubulin polymerization. nih.gov
While these findings are on more complex molecules, they highlight the potential of the acrylonitrile (B1666552) and aminobenzonitrile fragments as components in the design of new anticancer agents.
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several benzimidazole derivatives containing a nitrile group have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com These compounds typically act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
In a study on benzimidazole acrylonitriles, a combination of docking and molecular dynamics simulations confirmed that these molecules bind to the colchicine binding site of tubulin. nih.gov The structure-activity relationship studies revealed that the affinity for tubulin was influenced by the nature of the substituents on the benzimidazole nitrogen and the phenyl group. nih.gov
DNA/BSA Interaction Studies
The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA) is often used as a model protein to study these interactions.
Studies on ferrocenylbenzonitrile derivatives have provided insights into how aminobenzonitrile-related structures can interact with BSA. The binding affinity of 2-ferrocenylbenzonitrile (2FBN) and 4-ferrocenylbenzonitrile (4FBN) with BSA was investigated using cyclic voltammetry, absorption spectroscopy, and molecular modeling. iapchem.org The results indicated that both derivatives could bind to BSA, causing conformational changes, with 2FBN showing a stronger interaction than 4FBN. iapchem.org Molecular docking studies suggested that the binding is driven by hydrophobic and hydrogen bond interactions, with 2FBN also exhibiting a π-cation interaction. iapchem.orgsrce.hr
In a more recent study, functionalized graphene oxide nanoparticles with 2-(ferrocenylmethylamino)benzonitrile were synthesized and their interaction with DNA and BSA was investigated, alongside their antimicrobial activity. semanticscholar.org This indicates that the 2-aminobenzonitrile (B23959) scaffold can be a key component in the design of molecules that interact with these important biological targets.
Antitubercular Activity
The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, is a global health priority. While there is no direct report on the antitubercular activity of this compound, related heterocyclic structures containing the aminonitrile moiety have been explored.
A study focusing on 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives revealed promising antitubercular activity. nih.gov One of the 2-aminopyridine-3-carbonitrile derivatives was identified as the most potent compound, with a Minimum Inhibitory Concentration (MIC) of approximately 8 μM, which is comparable to the standard drugs ciprofloxacin (B1669076) and streptomycin. nih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting thymidylate kinase. nih.gov
Additionally, research on 2-amino benzothiazoles has identified a scaffold with bactericidal activity against Mycobacterium tuberculosis. nih.gov These findings, although not directly involving this compound, underscore the potential of the broader class of 2-aminonitrile derivatives in the development of new antitubercular agents.
| Compound Class | Most Potent Derivative (MIC) | Reference |
|---|---|---|
| 2-Aminopyridine-3-carbonitriles | ~8 μM | nih.gov |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated as inhibitors of various enzymes, with notable success in the area of dipeptidyl peptidase-4 (DPP-4) inhibition. DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. brieflands.comnih.gov These compounds exhibited good inhibition against the DPP-4 enzyme, with IC₅₀ values ranging from 1.4621 to 6.7805 µM. nih.govui.ac.id The most potent compound in the series had a morpholino-methyl substitution. nih.gov However, the activities of these synthesized compounds were lower than that of the reference drug, sitagliptin (B1680988) (IC₅₀: 0.0236 µM). nih.gov In silico molecular docking studies suggested that these compounds bind to the DPP-4 enzyme with affinity values similar to sitagliptin, but with differences in the interaction orientation. brieflands.comui.ac.id
| Compound Series | IC₅₀ Range (µM) | Reference |
|---|---|---|
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 - 6.7805 | nih.govui.ac.id |
| Sitagliptin (Reference) | 0.0236 | nih.gov |
Receptor Binding Studies, e.g., Serotonin (B10506) Transporter Ligands
The 2-aminobenzonitrile scaffold has proven to be a valuable template for the development of ligands targeting the serotonin transporter (SERT). SERT is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications.
A notable example is the compound [¹¹C]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile ([¹¹C]-DASB), which has been developed as a highly selective radioligand for imaging SERT in vivo using positron emission tomography (PET). nih.govnih.govsnmjournals.org Pharmacological and genetic characterization of DASB has shown that it binds with high affinity and selectivity to SERT. nih.gov In studies using normal, SERT heterozygote, and SERT knockout mice, the binding of [³H]DASB was consistent with the expression levels of the serotonin transporter. nih.gov Competition studies have further demonstrated that DASB has a very low affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters, as well as for various serotonin receptor subtypes. nih.gov These findings confirm that DASB is a highly selective SERT ligand, making it a valuable tool for studying the role of SERT in psychiatric disorders. nih.gov
| Compound | Primary Target | Key Finding | Reference |
|---|---|---|---|
| DASB (3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile) | Serotonin Transporter (SERT) | Highly selective ligand suitable for PET imaging of SERT. | nih.gov |
Nitrile Moiety's Role in Drug Design and Biological Interactions
The nitrile group, characterized by a carbon-nitrogen triple bond, is a significant pharmacophore that can influence a drug molecule's biological activity through various non-covalent and covalent interactions. rsc.orgnbinno.com Its unique electronic properties and linear geometry allow it to participate in key binding events with biological macromolecules. nih.gov More than 60 small molecule drugs containing a cyano group are currently on the market, highlighting its importance in medicinal chemistry. rsc.orgnih.gov
The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. nih.govresearchgate.net This is a crucial interaction in drug-receptor binding. The nitrile can form hydrogen bonds with hydrogen bond donors from protein backbones or amino acid side chains. nih.gov
Crystal structure analyses of various nitrile-containing pharmaceuticals have revealed hydrogen bonding between the nitrile nitrogen and amino acids such as serine and arginine. nih.gov Additionally, water molecules can mediate hydrogen bonding between the nitrile group and a protein, forming a water-bridge that can be vital for binding activity. nih.gov The ability of the nitrile group to participate in these hydrogen-bonding networks is a key factor in its use as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. researchgate.net
Despite its polarity, the nitrile group can also engage in hydrophobic interactions within the binding pockets of proteins. nih.govresearchgate.net The linear geometry of the nitrile group allows it to fit into narrow, sterically congested clefts where it can make favorable contacts. nih.gov In some instances, the substitution of a hydrogen atom with a nitrile group has led to a significant improvement in potency due to favorable hydrophobic interactions with residues such as methionine, leucine, and phenylalanine. researchgate.netresearchgate.net
The carbon atom of the nitrile group is electrophilic and can act as a "warhead" for covalent inhibitors. rsc.orgnih.gov This allows a drug molecule to form a stable, often reversible, covalent bond with a nucleophilic residue, such as cysteine or serine, in the active site of a target protein. nih.govdntb.gov.ua This covalent interaction can lead to potent and prolonged inhibition. nih.gov
The reactivity of the nitrile group as a covalent binder can be modulated by neighboring substituents. nih.gov This strategy has been successfully employed in the design of inhibitors for various enzymes, including cysteine proteases. nih.govdntb.gov.ua For example, some α-amino nitriles function as reversible inhibitors of peptidases by forming a covalently bound imino ester at the active site. nih.gov
Table 1: Interactions of the Nitrile Moiety in Drug Design
| Interaction Type | Description | Key Interacting Residues/Features | Significance in Drug Design |
| Hydrogen Bonding | The nitrogen atom acts as a hydrogen bond acceptor. nih.govresearchgate.net | Serine, Arginine, Backbone amides, Water molecules. nih.govnih.gov | Mimics interactions of carbonyls, hydroxyls; enhances binding affinity. researchgate.net |
| Hydrophobic Interactions | The linear nitrile group fits into hydrophobic pockets. nih.govresearchgate.net | Methionine, Leucine, Phenylalanine. researchgate.netresearchgate.net | Improves potency by occupying sterically constrained spaces. nih.gov |
| Covalent Binding | The electrophilic carbon atom reacts with nucleophilic residues. rsc.orgnih.gov | Cysteine, Serine. nih.govdntb.gov.ua | Leads to potent, long-lasting, and sometimes reversible inhibition. nih.gov |
Pharmacokinetic Considerations in Drug Design (excluding specific dosage/administration)
The incorporation of a nitrile group into a drug candidate can significantly improve its pharmacokinetic profile. nih.gov Nitrile-containing compounds often exhibit enhanced aqueous solubility compared to their non-nitrile counterparts. nih.gov For instance, the replacement of a bromo substituent with a nitrile group in a farnesyltransferase inhibitor resulted in a nearly 10-fold increase in solubility. nih.gov
Furthermore, the nitrile group is generally metabolically stable. nih.govcore.ac.uk In the majority of nitrile-containing drugs, this functional group passes through the body unchanged. nih.gov Metabolic modifications, when they do occur, typically happen at other sites on the molecule. nih.gov This metabolic robustness contributes to improved bioavailability and a longer half-life of the drug. researchgate.net The introduction of a nitrile can also block potential sites of metabolism, further enhancing the metabolic stability of the drug molecule. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of N-alkylated amines and benzonitriles often involves multi-step processes, harsh reagents, and significant waste generation. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies for compounds like 2-(Methylamino)benzonitrile. Key areas of exploration include the adoption of catalytic systems that minimize waste and energy consumption.
One promising avenue is the direct N-methylation of 2-aminobenzonitrile (B23959) using sustainable C1 sources like methanol (B129727). Catalytic systems based on earth-abundant metals are being investigated to facilitate this transformation through a "borrowing hydrogen" mechanism. This process, which involves the temporary removal and subsequent return of hydrogen atoms, allows methanol to act as both a reducing and methylating agent, offering a highly atom-economical route. researchgate.net Another green approach is the reductive N-alkylation of nitroarenes, which could be adapted for aminobenzonitriles, using cost-effective and environmentally benign reducing systems like acetic acid and zinc. cardiff.ac.ukmcgill.ca
Furthermore, photocatalysis presents a novel frontier for the synthesis of N-alkylated benzonitriles. Visible-light-mediated reactions, utilizing organic photoredox catalysts, can activate otherwise inert chemical bonds under mild conditions, potentially offering new pathways to this compound and its derivatives with high selectivity and energy efficiency. researchgate.net The development of these sustainable methods aligns with the broader goals of green chemistry, aiming to reduce the environmental footprint of chemical synthesis. mdpi.com
| Sustainable Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Catalytic N-methylation | Use of methanol as a C1 source; often employs earth-abundant metal catalysts. | High atom economy; reduces reliance on hazardous alkylating agents. |
| Reductive N-alkylation | Employs green reducing systems (e.g., HOAc/Zn). | Cost-effective; mild reaction conditions. |
| Photocatalysis | Uses visible light as an energy source; often proceeds at ambient temperature. | Energy-efficient; high selectivity; potential for novel reaction pathways. |
Design of Advanced Functional Materials
The unique electronic and structural features of the aminobenzonitrile scaffold make it an attractive building block for advanced functional materials. Future research will likely explore the incorporation of this compound into polymers and other materials with tailored optical, electronic, and responsive properties.
Derivatives of aminobenzonitriles have already been utilized in multicomponent polymerizations to create functional polymers with applications in sensing and antibacterial materials. mdpi.com The introduction of the methyl group in this compound can be expected to influence the solubility, processability, and intermolecular interactions of such polymers. This could be particularly relevant in the field of organic electronics, where fine-tuning of molecular packing and electronic energy levels is crucial for the performance of devices like organic solar cells. nih.gov
Another emerging trend is the development of "smart" or thermo-responsive polymers. nih.govklinger-lab.deuni-jena.de The amine functionality in this compound could serve as a site for grafting thermo-responsive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAAm). The resulting materials could exhibit lower critical solution temperature (LCST) behavior, making them potentially useful for applications in drug delivery systems, sensors, and smart coatings. klinger-lab.degoogle.com The development of such multifunctional materials from bespoke building blocks like this compound represents a significant direction for future materials science research. bldpharm.comsigmaaldrich.com
Targeted Drug Discovery and Development Based on SAR
The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic compounds with potential pharmacological activity. A key future direction is the systematic exploration of its derivatives in targeted drug discovery, guided by Structure-Activity Relationship (SAR) studies.
A particularly promising area is the synthesis of quinazoline (B50416) and quinazolinone derivatives. These heterocyclic systems are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. klinger-lab.deresearchgate.net Research has shown that 2-aminobenzonitriles are versatile precursors for quinazolines, and derivatives incorporating the this compound moiety have been investigated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes. nih.govmoldb.com
Future SAR studies will likely involve systematic modifications of the this compound core. This could include altering the substitution pattern on the benzene (B151609) ring, replacing the methyl group with other alkyl or functional groups, and using the nitrile and amino groups as handles for further chemical elaboration. By correlating these structural changes with biological activity, researchers can build predictive models to design more potent and selective drug candidates. sigmaaldrich.comresearchgate.net This rational approach to drug design, rooted in a deep understanding of SAR, will be crucial for unlocking the therapeutic potential of this class of compounds.
| Structural Modification | Potential Impact on Biological Activity | Example Therapeutic Target |
|---|---|---|
| Substitution on the benzene ring | Altering lipophilicity, electronic properties, and steric interactions with the target protein. | EGFR Kinase (Anticancer) |
| Variation of the N-alkyl group | Modifying size, shape, and hydrogen bonding capacity to probe the binding pocket. | Dipeptidyl peptidase-4 (Antidiabetic) |
| Derivatization of the nitrile group | Creating new heterocyclic scaffolds with diverse biological profiles. | Various microbial enzymes (Antifungal) |
In-depth Understanding of Complex Reaction Networks
While the synthesis of heterocyclic compounds from this compound is an established field, a deeper, quantitative understanding of the underlying complex reaction networks is an emerging research frontier. Moving beyond simply reporting yields, future studies will aim to elucidate the intricate mechanistic details of these transformations.
For instance, the synthesis of quinolines and quinazolines from 2-aminobenzonitriles involves a cascade of reactions, including Michael additions and intramolecular cyclizations. A key future direction will be the use of computational chemistry, such as Density Functional Theory (DFT), to model these reaction pathways. Such studies can help identify transition states, calculate activation energies, and rationalize observed regioselectivity, providing a level of insight that is difficult to achieve through experimentation alone. nih.gov This computational approach can also be applied to understand related reactions, such as the Thorpe-Ziegler cyclization of dinitriles. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the study of this compound and its derivatives is no exception. These powerful computational tools offer new ways to design molecules, predict their properties, and plan their synthesis.
Furthermore, machine learning models can be developed to predict the properties of novel this compound derivatives before they are even synthesized. By training on existing data, these models can establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) to predict biological activity, toxicity, or material properties. uni-jena.de This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
Finally, generative models offer the exciting possibility of de novo drug design. These AI algorithms can learn the underlying patterns of chemical space and generate entirely new molecular structures, optimized for a specific set of desired properties. By providing these models with the this compound scaffold as a starting point, researchers could explore a vast and diverse chemical space to discover novel compounds with enhanced therapeutic potential or material performance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Methylamino)benzonitrile, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis often begins with benzonitrile derivatives, such as bromination of o-cyanotoluene to form intermediates like 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with methylamine. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like dimerization or over-alkylation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity and regiochemistry of this compound?
- Methodological Answer : and NMR can identify the methylamino group’s position through characteristic splitting patterns and coupling constants (e.g., NH proton signals at δ 2.5–3.5 ppm). X-ray crystallography provides definitive proof of regiochemistry by resolving bond angles and spatial arrangement, as demonstrated in studies of structurally analogous benzonitrile derivatives .
Q. What analytical techniques are most effective for distinguishing this compound from its structural isomers?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies nitrile (C≡N stretch at ~2200 cm) and amine (N–H stretch at ~3300 cm) functional groups. Comparative -NMR analysis of chemical shifts and coupling constants further resolves isomer ambiguity .
Advanced Research Questions
Q. What strategies enhance the meta-selectivity of Pd-catalyzed C–H activation reactions using this compound-derived templates?
- Methodological Answer : Flexible templates with this compound moieties improve meta-selectivity by enabling dynamic ligand-palladium interactions. Computational studies (e.g., DFT calculations) reveal that monomeric Pd complexes with dianionic ligands stabilize meta-selective transition states. Experimental optimization of ligand steric bulk and electronic effects further refines regioselectivity .
Q. How can researchers reconcile discrepancies in regioselectivity outcomes when employing this compound in Pd-catalyzed C–H activation?
- Methodological Answer : Contradictions arise from varying ligand architectures (bulky vs. flexible groups) and reaction conditions (solvent, temperature). Systematic screening of ligands (e.g., N-acetylglycine derivatives) and mechanistic studies using kinetic isotope effects (KIEs) can resolve these discrepancies. Cross-referencing computational models with experimental data is essential .
Q. What factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., base strength) modulate reactivity. The electron-withdrawing nitrile group enhances electrophilicity at the ortho position, while the methylamino group’s steric hindrance affects substitution kinetics. Reaction monitoring via TLC or GC-MS ensures optimal progress .
Q. In the development of radiotracers for neuroimaging, how does this compound incorporation affect binding affinity and metabolic stability?
- Methodological Answer : Derivatives like 3-amino-4-(2-((4-[]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile are synthesized for PET imaging. Binding affinity is assessed via in vitro assays (e.g., competitive displacement with -ligands), while metabolic stability is evaluated using liver microsome studies. Substituent modifications (e.g., fluorination) improve pharmacokinetics .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic data for this compound in different solvent systems?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl) can alter NH proton signals. Cross-validate data using deuterated solvents and variable-temperature NMR to account for hydrogen bonding effects. Referencing crystallographic data ensures structural consistency .
Q. What computational tools are recommended to model the electronic effects of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) map electron density distributions and transition states. Molecular dynamics simulations (e.g., in GROMACS) predict ligand flexibility and interaction dynamics in Pd-catalyzed systems .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
